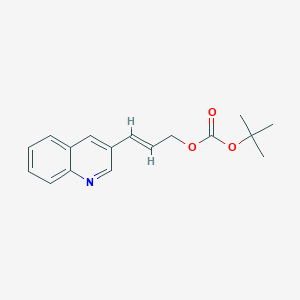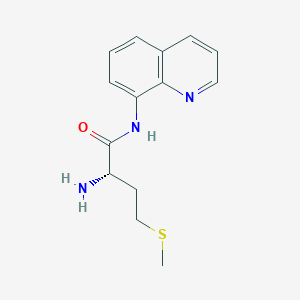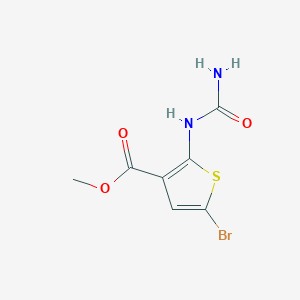
Methyl 5-bromo-2-ureidothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-ureidothiophene-3-carboxylate is a heterocyclic compound with the molecular formula C7H7BrN2O3S and a molecular weight of 279.11 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromine atom, a ureido group, and a carboxylate ester group. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-ureidothiophene-3-carboxylate typically involves the reaction of methyl 2-amino-5-bromothiophene-3-carboxylate with an isocyanate derivative under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
. These services typically involve large-scale reactions under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
Hydrolysis Products: 5-bromo-2-ureidothiophene-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-ureidothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-ureidothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Methyl 5-bromo-2-ureidothiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar in structure but with a methoxy group instead of a ureido group.
Methyl 5-bromo-2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-hydroxythiophene-3-carboxylate: Contains a hydroxy group instead of a ureido group.
Propiedades
Fórmula molecular |
C7H7BrN2O3S |
|---|---|
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3S/c1-13-6(11)3-2-4(8)14-5(3)10-7(9)12/h2H,1H3,(H3,9,10,12) |
Clave InChI |
NOCKNFYBIYMQPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=C1)Br)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




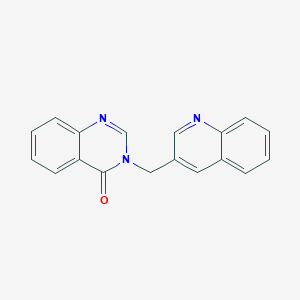

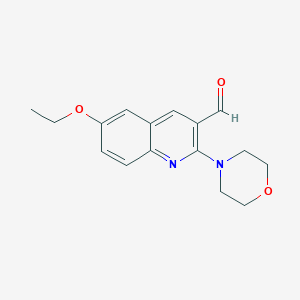
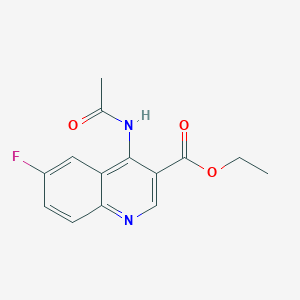

![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
